S-(Pentafluorophenyl) bromoethanethioate
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Overview
Description
S-(Pentafluorophenyl) bromoethanethioate: is an organosulfur compound characterized by the presence of a pentafluorophenyl group attached to a bromoethanethioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(Pentafluorophenyl) bromoethanethioate typically involves the reaction of pentafluorophenyl thiol with bromoethanoyl bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is often facilitated by a base such as triethylamine. The general reaction scheme is as follows:
C6F5SH+BrCH2COBr→C6F5SCOCH2Br+HBr
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: S-(Pentafluorophenyl) bromoethanethioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The thioester group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents like methanol or ethanol.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: Substituted thioesters.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Scientific Research Applications
Chemistry: S-(Pentafluorophenyl) bromoethanethioate is used as a building block in organic synthesis
Biology and Medicine: In biological research, this compound is used to modify biomolecules such as proteins and peptides. The pentafluorophenyl group can improve the pharmacokinetic properties of these biomolecules, making them more stable and less prone to degradation.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of S-(Pentafluorophenyl) bromoethanethioate involves its reactivity with nucleophiles and electrophiles. The pentafluorophenyl group is highly electron-withdrawing, making the carbonyl carbon more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce the pentafluorophenyl group into target molecules.
Molecular Targets and Pathways: The primary molecular targets of this compound are nucleophilic sites on biomolecules and synthetic intermediates. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions.
Comparison with Similar Compounds
- S-(2,3,4,5,6-Pentafluorophenyl) ethanethioate
- S-(2,3,4,5,6-Pentafluorophenyl) propanethioate
- S-(2,3,4,5,6-Pentafluorophenyl) butanethioate
Uniqueness: S-(Pentafluorophenyl) bromoethanethioate is unique due to the presence of both a pentafluorophenyl group and a bromoethanethioate moiety. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical and industrial applications. The pentafluorophenyl group enhances the electron-withdrawing capability, while the bromoethanethioate moiety provides a reactive site for further chemical modifications.
Properties
CAS No. |
185755-03-7 |
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Molecular Formula |
C8H2BrF5OS |
Molecular Weight |
321.06 g/mol |
IUPAC Name |
S-(2,3,4,5,6-pentafluorophenyl) 2-bromoethanethioate |
InChI |
InChI=1S/C8H2BrF5OS/c9-1-2(15)16-8-6(13)4(11)3(10)5(12)7(8)14/h1H2 |
InChI Key |
MTEWICZXDXIPTF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)SC1=C(C(=C(C(=C1F)F)F)F)F)Br |
Origin of Product |
United States |
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